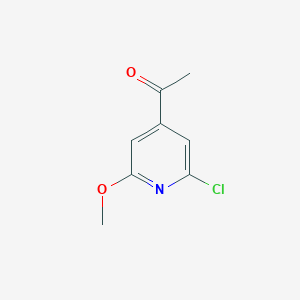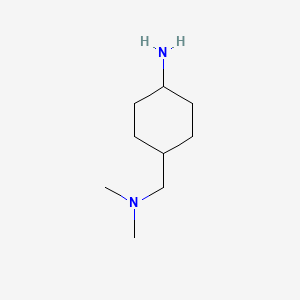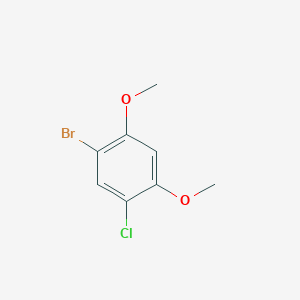
(S)-1-(4-Iodo-phenyl)-propan-1-OL
Overview
Description
(S)-1-(4-Iodo-phenyl)-propan-1-OL is a chiral compound that has gained significant attention in the field of chemical synthesis and medicinal chemistry. The compound is also known as Iproniazid and is a potent inhibitor of monoamine oxidase (MAO) enzyme. It has been widely used as an antidepressant and antitubercular drug. The compound has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Scientific Research Applications
Synthesis and Biological Examination
- A study by Stenlake, Patrick, and Sneader (1989) explored the synthesis and biological examination of various compounds, including 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides. These compounds were investigated as potential intravenous anesthetics, highlighting a medical application of similar compounds (Stenlake, Patrick, & Sneader, 1989).
Organic Chemistry and Synthesis
- Sasaki, Miyagi, Moriyama, and Togo (2016) described the preparation of various organic compounds from reactions involving 3-aryl-2-propyn-1-ols. This study illustrates the broader utility of similar compounds in organic synthesis and potentially in pharmaceutical development (Sasaki, Miyagi, Moriyama, & Togo, 2016).
Electrochemical and Spectroelectrochemical Properties
- Kamiloğlu, Akyüz, Koca, and Acar (2018) investigated the synthesis and electrochemical properties of compounds, including 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol. This research is significant for understanding the electrochemical applications of such compounds, potentially relevant in electronic and sensing technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Antimicrobial and Antiradical Activity
- Čižmáriková, Markuliak, Habala, Valentová, Bilková, and others (2020) synthesized a series of compounds, including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, to evaluate their antimicrobial and antiradical activities. This research shows the potential of similar compounds in developing new antimicrobial agents (Čižmáriková, Markuliak, Habala, Valentová, Bilková, et al., 2020).
Kinetic Resolution and Industrial Applications
- Mohammed Shafioul and Cheong (2012) conducted a study on the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives. This research is relevant for understanding industrial applications, particularly in producing chiral building blocks for natural and unnatural sesquiterpenes, highlighting the importance of these compounds in industrial chemistry (Mohammed Shafioul & Cheong, 2012).
properties
IUPAC Name |
(1S)-1-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOBMQSOGUJIK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3290406.png)


![3-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B3290425.png)






